4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride

Medicinal Chemistry Chemical Biology Synthetic Methodology

This dihydrochloride salt (MW 237.13) offers superior water solubility vs. the free base (CAS 71278-11-0), eliminating organic co-solvents that can interfere with biochemical assays. Its room-temperature stability and crystalline solid form ensure precise stoichiometric control for SAR studies and automated library screening. High purity (≥95%) with batch-specific NMR/HPLC/LC-MS documentation guarantees reproducible results in hapten conjugation, parallel synthesis, and scale-up research.

Molecular Formula C9H14Cl2N2O
Molecular Weight 237.12 g/mol
CAS No. 1187930-07-9
Cat. No. B1520674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride
CAS1187930-07-9
Molecular FormulaC9H14Cl2N2O
Molecular Weight237.12 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)CCCN.Cl.Cl
InChIInChI=1S/C9H12N2O.2ClH/c10-5-1-4-9(12)8-3-2-6-11-7-8;;/h2-3,6-7H,1,4-5,10H2;2*1H
InChIKeyNIGIIOXUSYLDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride (CAS 1187930-07-9): Chemical Profile and Procurement Baseline for Research Applications


4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride (CAS 1187930-07-9) is a dihydrochloride salt form of a pyridine-containing aminoketone, with a molecular formula of C₉H₁₄Cl₂N₂O and a molecular weight of 237.13 g/mol . The compound features a 3-pyridyl ketone moiety and a primary amino group on a butan-1-one backbone, making it a versatile synthetic intermediate and building block in medicinal chemistry and chemical biology research [1]. As a solid salt with defined physicochemical properties—including a reported melting point of 166–170°C and water/methanol solubility—it offers distinct handling advantages over its free base counterpart (CAS 71278-11-0; MW 164.20 g/mol) . The compound is commercially available from multiple reputable suppliers at purities of ≥95% to ≥98%, with batch-specific analytical documentation (NMR, HPLC, LC-MS) supporting research reproducibility .

Why Generic Substitution of 4-Amino-1-pyridin-3-YL-butan-1-one Analogs Fails: Salt Form, Purity, and Structural Specificity


Procurement decisions for 4-amino-1-pyridin-3-yl-butan-1-one derivatives cannot rely on simple structural analogy because critical differences in salt form, counterion identity, purity grade, and physicochemical properties directly impact experimental outcomes. The dihydrochloride salt (CAS 1187930-07-9) exhibits markedly different solubility (freely soluble in water and methanol) compared to the free base (CAS 71278-11-0), which lacks defined aqueous solubility and may require organic co-solvents or specialized handling . Furthermore, the presence of two hydrochloride counterions alters molecular weight (237.13 vs. 164.20 g/mol), affecting stoichiometric calculations in synthesis and biological assays [1]. Substituting with mono-hydrochloride salts, hydroxyl analogs (e.g., 4-hydroxy-1-(3-pyridyl)-1-butanone, CAS 59578-62-0), or chloro derivatives introduces changes in hydrogen-bonding capacity, nucleophilicity, and metabolic stability that are not predictable a priori [2]. Purity variations among commercial sources (95% vs. 98%) and the availability of batch-specific analytical certificates further underscore the need for product-specific evaluation rather than class-level substitution . The evidence below quantifies these differentiation dimensions to support informed scientific selection.

Quantitative Differentiation Evidence for 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride: Comparator-Based Selection Metrics


Enhanced Aqueous Solubility and Handling: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 1187930-07-9) is explicitly documented as soluble in water and methanol, whereas solubility data for the free base (CAS 71278-11-0) is not reported by major vendors, implying limited aqueous solubility typical of neutral aminoketones . The salt form also provides a defined melting point of 166–170°C, in contrast to the free base, which is typically an oil or low-melting solid lacking a reliable melting point specification . These differences directly impact experimental workflows requiring aqueous stock solutions or solid handling.

Medicinal Chemistry Chemical Biology Synthetic Methodology

Stoichiometric Precision: Molecular Weight Advantage for Accurate Molar Calculations

The dihydrochloride salt has a molecular weight of 237.13 g/mol, which is 44.4% higher than the free base (164.20 g/mol) due to the presence of two HCl equivalents [1]. This difference is critical for accurate molar calculations in synthesis, where using the free base molecular weight for the salt would result in a 44% under-dosing of the active aminoketone moiety. Conversely, substituting the free base with the salt without adjustment would lead to a 44% overestimation of the free amine content.

Synthetic Chemistry Analytical Chemistry Process Development

Validated Purity and Analytical Traceability for Reproducible Research

Commercial suppliers of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride offer batch-specific analytical documentation, including NMR, HPLC, and LC-MS, with minimum purity specifications of 95% (e.g., AKSci, BenchChem) to ≥98% (e.g., Synblock, MolCore) . In contrast, free base and related analogs are often available only at lower purity grades (e.g., 95% for free base) or without comprehensive QC documentation . The availability of validated purity data reduces the risk of batch-to-batch variability and ensures that experimental outcomes are attributable to the intended compound rather than impurities.

Quality Control Reproducibility Procurement

Ambient Stability and Simplified Storage vs. Temperature-Sensitive Analogs

The dihydrochloride salt is stable at room temperature (RT) for long-term storage, whereas the free base and certain analogs (e.g., the hydrochloride mono-salt) are recommended for storage at 2–8°C or in sealed, dry conditions . This RT stability reduces the need for refrigerated storage space and simplifies shipping and handling logistics, particularly for multi-gram quantities or international procurement.

Compound Management Logistics Laboratory Operations

Synthetic Versatility as a Precursor for NNK-Derived Haptens and Bioactive Conjugates

The 3-pyridyl butanone scaffold of this compound is structurally analogous to the tobacco-specific nitrosamine NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a potent procarcinogen. While direct activity data for the dihydrochloride salt is not reported, the free base and its derivatives have been employed as key intermediates in the synthesis of NNK haptens for antibody generation. For instance, a closely related derivative, 4-[2-aminoethyl(nitrosamino)]-1-pyridin-3-yl-butan-1-one, was used to raise monoclonal antibodies with Kd values of 37.6–45.8 nM and IC50 values of 29–160 µM against NNK and its metabolites [1]. The dihydrochloride salt offers a stable, water-soluble form of the aminoketone core, facilitating conjugation and further derivatization under aqueous conditions.

Immunochemistry Tobacco Carcinogenesis Hapten Design

Optimal Application Scenarios for 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride Based on Differentiated Properties


Aqueous-Phase Synthesis of NNK-Derived Haptens and Antibody Conjugates

In immunochemistry research focused on tobacco-specific nitrosamines, the dihydrochloride salt enables direct dissolution in aqueous buffers for conjugation to carrier proteins (e.g., diphtheria toxoid) or functional linkers . The water solubility eliminates the need for DMSO or other organic co-solvents that can denature proteins or interfere with coupling chemistry. The high purity (≥98%) and batch-specific analytical data ensure that the resulting hapten–protein conjugates are well-defined and suitable for reproducible antibody generation .

Medicinal Chemistry Campaigns Requiring Accurate Stoichiometry and High-Purity Building Blocks

For structure–activity relationship (SAR) studies or parallel synthesis where precise molar amounts are critical, the dihydrochloride salt provides a defined solid form with a reliable molecular weight of 237.13 g/mol . This eliminates the uncertainty associated with free base oils or hygroscopic solids. The availability of NMR and LC-MS documentation further supports compound identity verification and purity assessment before use in multi-step synthetic sequences .

High-Throughput Screening (HTS) and Automated Compound Management

The room-temperature stability of the dihydrochloride salt simplifies storage and retrieval in automated compound libraries . Its aqueous solubility facilitates the preparation of DMSO-free stock solutions or direct dilution into assay buffers, reducing solvent artifacts in cell-based or biochemical assays. The defined salt form also minimizes variability in compound weighing and dissolution steps, enhancing reproducibility across large screening campaigns .

Process Chemistry Development and Scale-Up Studies

In early-stage process research, the dihydrochloride salt offers a crystalline solid with a defined melting point (166–170°C) , facilitating purification and characterization. Its solubility profile supports a range of reaction solvents, and the high purity (≥95–98%) reduces the burden of extensive purification after key synthetic steps . The availability of multiple commercial sources ensures supply chain resilience for scale-up activities.

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